3-carboxy-6-methoxy-4-oxo-1(4H)-Quinolineacetic acid
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Overview
Description
1-(carboxymethyl)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a quinolone derivative Quinolones are a class of synthetic antibacterial agents that are widely used in the treatment of various bacterial infections This compound is characterized by the presence of a carboxymethyl group, a methoxy group, and a carboxylic acid group attached to a quinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(carboxymethyl)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Carboxymethylation: The carboxymethyl group can be introduced through a carboxymethylation reaction using chloroacetic acid in the presence of a base.
Oxidation: The final step involves the oxidation of the intermediate compound to introduce the carboxylic acid group, which can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of 1-(carboxymethyl)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves optimization of the above synthetic route to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(carboxymethyl)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the quinoline ring to a dihydroquinoline or tetrahydroquinoline ring system.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxymethyl and methoxy groups.
Condensation: The compound can participate in condensation reactions to form larger, more complex molecules.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, amines, thiols
Condensation Reagents: Aldehydes, ketones, carboxylic acids
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of quinoline-2,3-dicarboxylic acid, while reduction can yield dihydroquinoline derivatives.
Scientific Research Applications
1-(carboxymethyl)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex quinoline derivatives, which are of interest in medicinal chemistry and materials science.
Biology: The compound’s antibacterial properties make it a candidate for the development of new antibiotics and antimicrobial agents.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for the treatment of bacterial infections and other diseases.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(carboxymethyl)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with bacterial enzymes and DNA. The compound inhibits bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling and relaxation of bacterial DNA, leading to the inhibition of bacterial growth and cell death.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: A widely used quinolone antibiotic with a similar mechanism of action.
Norfloxacin: Another quinolone antibiotic with similar antibacterial properties.
Levofloxacin: A third-generation quinolone with enhanced activity against a broader range of bacteria.
Uniqueness
1-(carboxymethyl)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. The presence of both carboxymethyl and methoxy groups allows for diverse chemical modifications and the development of new derivatives with improved properties.
Properties
Molecular Formula |
C13H11NO6 |
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Molecular Weight |
277.23 g/mol |
IUPAC Name |
1-(carboxymethyl)-6-methoxy-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C13H11NO6/c1-20-7-2-3-10-8(4-7)12(17)9(13(18)19)5-14(10)6-11(15)16/h2-5H,6H2,1H3,(H,15,16)(H,18,19) |
InChI Key |
RFHBQTMWYAZBRJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)O)CC(=O)O |
Origin of Product |
United States |
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